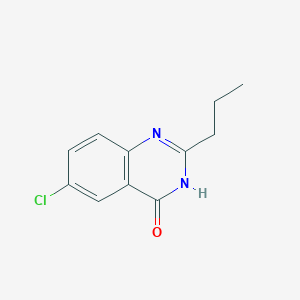

6-Chloro-2-propylquinazolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2-propylquinazolin-4-ol is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Overview : The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that quinazolinone derivatives, including 6-chloro-2-propylquinazolin-4-ol, exhibit potent antibacterial activity.

Case Study : A study assessed the antibacterial efficacy of related quinazolinones against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.046 μM, indicating strong antimicrobial potential. The presence of the chloro group was crucial for enhancing activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Mechanisms of Action : Research has shown that quinazolinone derivatives can induce apoptosis in cancer cell lines. Modifications to the structure of this compound have been linked to increased cytotoxic effects against human cancer cells.

Case Study : Structural optimization studies revealed that specific substitutions on the quinazolinone ring improved anticancer activity by enhancing cellular uptake and inducing programmed cell death in cancerous cells. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Chemosensors Development

Application in Sensing Technologies : The quinazolinone moiety has been utilized in the development of colorimetric chemosensors for detecting cations in biological samples.

Case Study : A project focused on synthesizing chemosensors that incorporate the quinazolinone structure demonstrated effective detection capabilities for various cations, showcasing its utility in analytical chemistry and environmental monitoring .

Synthesis of Novel Compounds

Synthetic Routes : The synthesis of this compound can be achieved through various methodologies involving nucleophilic ring opening followed by cyclization processes.

Data Table: Synthesis Methods

| Methodology | Description | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Reaction with nitrogen nucleophiles to form quinazolinones | High |

| Cyclization with formamide | Fusion with formamide leading to new derivatives | Moderate |

| Acetic acid catalysis | One-step synthesis from 2-aminobenzamides and orthoesters | High |

Study on Biofilm Inhibition : Recent research has indicated that derivatives of this compound exhibit anti-biofilm properties, making them potential candidates for treating infections associated with biofilm formation.

Case Study : A study evaluated the anti-adherence properties of these compounds against pathogenic bacterial isolates, revealing significant inhibition of biofilm formation, which is critical in chronic infections .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form quinazolin-4(3H)-one derivatives. For example, using m-chloroperbenzoic acid (m-CPBA) as an oxidant in dioxane at 130°C for 18 hours yields 2-propylquinazolin-4(3H)-one in 93% yield .

Mechanism

The oxidation likely involves the formation of an intermediate azetidinium ion, followed by rapid reaction with a nucleophile .

Substitution Reactions

6-Chloro-2-propylquinazolin-4-ol participates in substitution reactions, including alkylation and halogenation. For instance, phosphorus oxychloride can be used to introduce chlorine substituents, while sodium hydride facilitates alkylation.

Structural Modifications

-

Chlorination : Introduction of chlorine at the 6-position enhances lipophilicity and bioavailability .

-

Alkylation : Replacement of the hydroxyl group (-OH) with alkyl groups (e.g., propyl) alters pharmacokinetic properties.

NMR and Analytical Data

Synthesized derivatives exhibit characteristic NMR signatures. For example, 6-methyl-2-phenylquinazolin-4(3H)-one shows:

-

¹H NMR : δ 2.43 (s, 3H), 7.52–7.62 (m, 5H), 7.93 (s, 1H), 12.42 (s, 1H) .

-

¹³C NMR : δ 21.3, 121.2, 125.7, 127.9, 128.1, 129.0, 131.7, 133.3, 136.3, 136.7, 147.2, 151.9, 162.6 .

Kinetic and Mechanistic Insights

Kinetic studies reveal first-order dependencies on catalysts and substrates in some reactions. For example, cobalt-catalyzed alkyne insertions show zero-order dependence on alkynes and partial negative-order effects in amide concentrations .

Rate Constants and Activation Energies

| Reaction Type | Key Observations |

|---|---|

| Oxidation | High yield (93%) with m-CPBA; temperature-dependent kinetics |

| Substitution | Controlled by solvent and base equivalents |

Biological Implications of Reactivity

Derivatives of this compound exhibit neuroprotective effects via non-competitive inhibition of NMDA receptors. Structural modifications (e.g., substituent lipophilicity) influence selectivity for neuronal subunits (e.g., NR2C/D) .

Mechanistic Correlation

| Substituent | Effect on Biological Activity |

|---|---|

| Chlorine (6-position) | Enhances receptor binding affinity |

| Propyl (2-position) | Modulates lipophilicity for blood-brain barrier permeability |

Eigenschaften

Molekularformel |

C11H11ClN2O |

|---|---|

Molekulargewicht |

222.67 g/mol |

IUPAC-Name |

6-chloro-2-propyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C11H11ClN2O/c1-2-3-10-13-9-5-4-7(12)6-8(9)11(15)14-10/h4-6H,2-3H2,1H3,(H,13,14,15) |

InChI-Schlüssel |

QNUQLZMHLWSYBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NC2=C(C=C(C=C2)Cl)C(=O)N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.